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The role of HSD17B13 in the progression of NAFLD to NASH

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An In-depth Technical Guide on the Role of HSD17B13 in the Progression of NAFLD to NASH

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe inflammatory state of non-alcoholic steatohepatitis (NASH), which can lead to cirrhosis and hepatocellular carcinoma (HCC).[1][2] In the quest for effective therapeutics, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated protein, has emerged as a high-priority target.[3][4] This validation is strongly supported by human genetics, where loss-of-function variants in the HSD17B13 gene are robustly associated with protection against NASH progression and its severe complications.[5][6] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core biology of HSD17B13, the protective mechanisms of its genetic variants, and its promise as a therapeutic target for NASH.

HSD17B13: Gene, Protein, and Cellular Function

HSD17B13 is a member of the large hydroxysteroid 17β-dehydrogenase family of enzymes, which are primarily involved in the metabolism of steroids and other lipids.[7][8] The HSD17B13 protein is uniquely and abundantly expressed in the liver, specifically within hepatocytes.[3][9] At the subcellular level, it is targeted from the endoplasmic reticulum to the surface of lipid droplets (LDs), organelles responsible for storing neutral lipids.[3][10] This localization is critical to its function and places it at the nexus of hepatic lipid metabolism.[11]



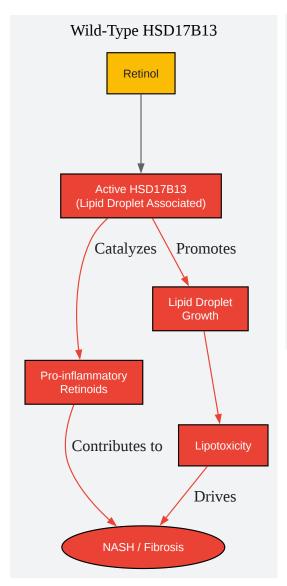
While its complete substrate profile is still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol (Vitamin A) to retinaldehyde. [3][12] Given its enzymatic family, it is also implicated in the metabolism of steroids and proinflammatory lipid mediators like leukotrienes.[1][13] Overexpression of wild-type HSD17B13 in hepatocytes promotes the accumulation of intracellular triglycerides and leads to the formation of larger lipid droplets, suggesting a direct role in fostering the steatotic environment characteristic of NAFLD.[14][15]

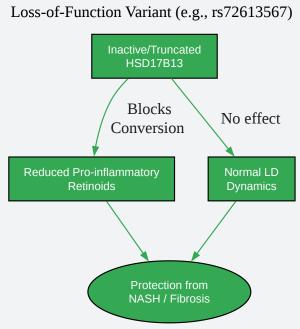
Regulation of HSD17B13 Expression in NAFLD

In patients with NAFLD, the hepatic expression of HSD17B13 is significantly upregulated compared to healthy individuals.[1][12] This increase is driven by key transcription factors that regulate lipid homeostasis. The expression of HSD17B13 is induced by the liver X receptor α (LXR α) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[2][3][16] This regulatory pathway suggests that HSD17B13 is part of a feed-forward loop that promotes lipid accumulation in the liver, contributing to the pathogenesis of steatosis.[7]

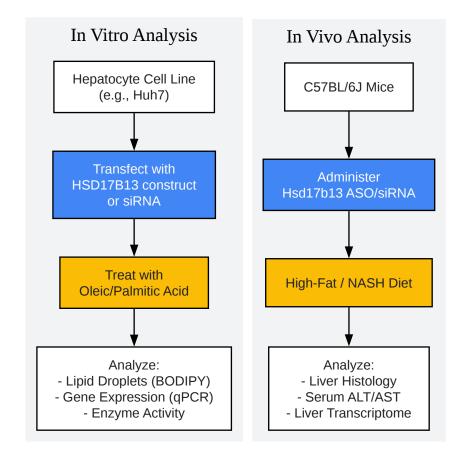












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